

Utilizing GEM144 in Experimental Models of Mesothelioma: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited therapeutic options and a poor prognosis. Recent research has identified promising new therapeutic targets, including DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11). **GEM144** is a novel dual inhibitor of POLA1 and HDAC11 that has demonstrated significant antitumor activity in preclinical models of mesothelioma.[1] This document provides detailed application notes and protocols for utilizing **GEM144** in experimental models of mesothelioma to facilitate further research and drug development efforts.

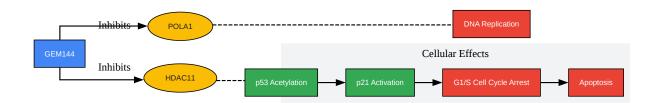
Mechanism of Action

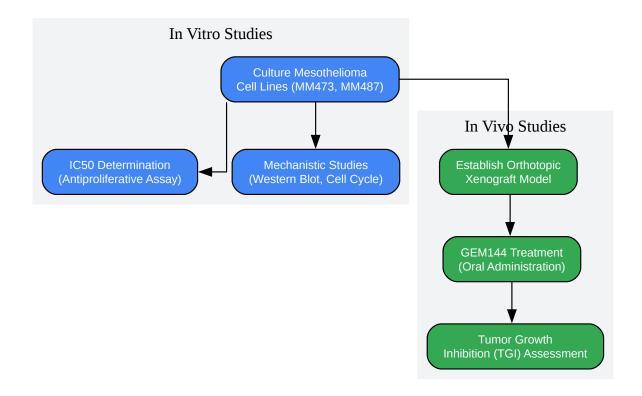
GEM144 exerts its anticancer effects through a dual-inhibition mechanism targeting two key cellular enzymes:

- DNA Polymerase α (POLA1): Inhibition of POLA1 disrupts DNA replication, a critical process for rapidly dividing cancer cells.[1][2]
- Histone Deacetylase 11 (HDAC11): Inhibition of HDAC11 leads to the accumulation of acetylated proteins, including the tumor suppressor p53.[1][2]



The simultaneous inhibition of POLA1 and HDAC11 by **GEM144** results in a cascade of downstream events, including the acetylation of p53, which in turn activates the transcription of the cyclin-dependent kinase inhibitor p21.[1] This leads to a cell cycle arrest at the G1/S phase, preventing cancer cells from progressing through the division cycle, and ultimately induces apoptosis (programmed cell death).[1]





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References

- 1. Antitumor activity of novel POLA1-HDAC11 dual inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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